5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine

Lipophilicity Hansch parameter Drug design

5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine (CAS 1204234-68-3) is a polyfunctionalized pyridine building block combining a C5 bromine atom, a C4 methyl group, and a C2 trifluoromethylthio (–SCF₃) substituent on a single heteroaromatic ring. The –SCF₃ group confers the highest lipophilicity among common fluoroalkylthio substituents (Hansch π = 1.44), substantially exceeding that of –CF₃ (π = 0.88).

Molecular Formula C7H5BrF3NS
Molecular Weight 272.09 g/mol
CAS No. 1204234-68-3
Cat. No. B3221051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine
CAS1204234-68-3
Molecular FormulaC7H5BrF3NS
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)SC(F)(F)F
InChIInChI=1S/C7H5BrF3NS/c1-4-2-6(12-3-5(4)8)13-7(9,10)11/h2-3H,1H3
InChIKeyLTPPHEHITBUBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine (CAS 1204234-68-3): Core Physicochemical Identity and Procurement Rationale


5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine (CAS 1204234-68-3) is a polyfunctionalized pyridine building block combining a C5 bromine atom, a C4 methyl group, and a C2 trifluoromethylthio (–SCF₃) substituent on a single heteroaromatic ring . The –SCF₃ group confers the highest lipophilicity among common fluoroalkylthio substituents (Hansch π = 1.44), substantially exceeding that of –CF₃ (π = 0.88) [1]. The bromine atom provides a versatile handle for metal-catalyzed cross-coupling (Suzuki, Stille, Negishi), enabling rapid diversification at the C5 position . This triad of substituents—Br, CH₃, and SCF₃—creates a scaffold with tunable electronic, steric, and lipophilic properties that is not replicated by any simpler analog, making it a strategic intermediate in medicinal chemistry and agrochemical discovery programs [1][2].

Why 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine Cannot Be Replaced by Simpler Pyridine Analogs


Substituting the –SCF₃ group for –CF₃, –SCH₃, –Cl, or –SCF₂H on the same 5-bromo-4-methylpyridine core produces molecules with fundamentally different physicochemical and pharmacokinetic profiles. The –SCF₃ group simultaneously delivers the highest lipophilicity (π = 1.44 vs. π = 0.88 for –CF₃), the strongest electron-withdrawing character via the sulfur atom (Hammett σₘ = 0.40, σₚ = 0.50), and a pronounced depression of pyridine basicity (ΔpKₐ ≈ 2.7 units relative to –SCH₃) [1][2]. These three properties are co-modulated in a manner that no alternative 2-substituent can match within a single atom-connectivity change. Replacing –SCF₃ with –CF₃ reduces lipophilicity by approximately 0.96 logP units and eliminates the polarizable sulfur center; replacing with –SCH₃ drops the Hansch π by 0.83 units and weakens the electron-withdrawing effect; replacing with –Cl or –SCF₂H shifts the metabolic and permeability profile in divergent directions [2][3]. For programs optimizing membrane permeability, metabolic stability, and target binding simultaneously, generic substitution therefore introduces uncontrollable multivariate changes.

Head-to-Head Quantitative Evidence: 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine vs. Its Closest Analogs


Lipophilicity Superiority: –SCF₃ Delivers 1.6× the Hansch π of –CF₃ and 2.6× that of –SCH₃

The trifluoromethylthio group exhibits a Hansch hydrophobicity parameter of π = 1.44, which is 1.64-fold higher than that of the trifluoromethyl group (π = 0.88) and 2.57-fold higher than the methylthio group (π ≈ 0.56) [1][2]. In the specific 2-substituted pyridine series, experimental logD₇.₄ measurements confirm this rank order: 2-(SCF₃)pyridine logD₇.₄ = 2.13 vs. 2-(SCH₃)pyridine logD₇.₄ = 1.69 vs. 2-(SCF₂H)pyridine logD₇.₄ = 1.95 [2]. This difference translates into a meaningful enhancement of predicted membrane permeability for any derivative constructed from the SCF₃-bearing scaffold.

Lipophilicity Hansch parameter Drug design

Electron-Withdrawing Capacity: –SCF₃ Exerts Stronger Inductive/Resonance Pull than –CF₃ at the 2-Position

The –SCF₃ group displays Hammett substituent constants of σₘ = 0.40 and σₚ = 0.50, indicating a potent electron-withdrawing effect that operates through both inductive and resonance pathways [1]. By comparison, the –CF₃ group has σₘ ≈ 0.43 and σₚ ≈ 0.54, which are comparable in magnitude but operate exclusively through inductive withdrawal without the polarizable sulfur bridge. The presence of the divalent sulfur atom in –SCF₃ introduces additional lone-pair conjugation that modulates the electron density on the pyridine ring in a manner distinct from –CF₃, as evidenced by the differential pKₐ shift (see Evidence Item 3) [2]. This electronic differentiation is critical for tuning the reactivity of the C5–Br bond in cross-coupling reactions and for modulating the acid/base character of the pyridine nitrogen.

Electronic effects Hammett constants Reactivity modulation

Basicity Modulation: –SCF₃ Depresses Pyridine pKₐ by ~2.7 Units Relative to –SCH₃

Experimental pKₐ measurements of the conjugate acids of 2-substituted pyridines reveal that replacing –SCH₃ with –SCF₃ reduces the pyridinium pKₐ from 3.69 to 0.97, a ΔpKₐ of –2.72 units [1]. This dramatic decrease in basicity means that at physiological pH (7.4), the SCF₃-substituted pyridine exists almost exclusively in the neutral (unprotonated) form, whereas the SCH₃ analog retains partial protonation capability. The consequence is a higher effective lipophilicity at physiological pH and reduced susceptibility to pH-dependent partitioning effects that can complicate pharmacokinetic modeling. The –CF₃ analog, lacking the sulfur bridge, has a pKₐ that is also depressed but through a purely inductive mechanism, yielding a different balance between basicity and lipophilicity [1].

pKₐ Basicity Pharmacokinetics

Computed LogP Differentiation: Target SCF₃ Compound Outperforms CF₃ Analog by ~0.96 Log Units on the Same Scaffold

The target compound 5-bromo-4-methyl-2-(trifluoromethylthio)pyridine has a computed LogP of 3.76 and a topological polar surface area (PSA) of 38.19 Ų . Its direct –CF₃ analog, 5-bromo-4-methyl-2-(trifluoromethyl)pyridine (CAS 1010422-51-1), has a computed XLogP3 of 2.80 and a PSA of 12.9 Ų [1]. The ΔLogP of +0.96 translates to approximately a 9-fold increase in octanol/water partition coefficient, predicting substantially higher membrane permeability. Notably, the higher PSA of the SCF₃ compound (38.19 vs. 12.9 Ų) arises from the additional sulfur atom, which contributes polar surface area without sacrificing overall lipophilicity—a combination that can improve solubility-permeability balance relative to the CF₃ analog.

LogP Drug-likeness Physicochemical profiling

Metabolic Stability Advantage: –SCF₃ Modification Confers 72-Fold Plasma Half-Life Extension in Peptide Systems

In a direct comparative study of SCF₃- versus CF₃-modified endomorphin-1 analogs, the SCF₃-containing analog exhibited a 72-fold increase in plasma half-life relative to the unmodified parent peptide [1]. While this data is from a peptide context and not directly from the pyridine building block itself, it establishes the class-level principle that the –SCF₃ group confers substantially greater resistance to proteolytic and oxidative metabolism than unmodified or CF₃-substituted counterparts. The enhanced metabolic stability is attributed to the combination of high lipophilicity (reducing aqueous exposure) and the strong electron-withdrawing character (decreasing electron density at oxidizable sites) [1][2]. Incorporation of this pyridine building block into small-molecule scaffolds is therefore expected to impart similar metabolic resilience.

Metabolic stability Plasma half-life Peptide pharmacokinetics

Where 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine Delivers Differentiated Value: Evidence-Backed Application Scenarios


Medicinal Chemistry: Late-Stage Diversification for CNS-Penetrant Kinase Inhibitors

The combination of high lipophilicity (Hansch π = 1.44, logD₇.₄ ≈ 2.13 for 2-SCF₃-pyridine) and low basicity (pKₐ = 0.97) makes this scaffold ideal for CNS drug discovery programs where passive blood-brain barrier penetration is essential [1][2]. The C5 bromine atom serves as a robust Suzuki coupling handle (reactivity order: –Br > –OSO₂F > –Cl [3]), enabling parallel library synthesis of kinase inhibitor candidates with diverse biaryl motifs while preserving the SCF₃ pharmacokinetic-enhancing group.

Agrochemical Discovery: Insecticidal and Fungicidal Lead Optimization

The –SCF₃ group is a privileged fragment in agrochemical design, with the patent literature documenting its use in pyridine-based insecticides and fungicides [1]. The 72-fold metabolic stability enhancement demonstrated for SCF₃-containing molecules [2] is directly translatable to agrochemical applications where field half-life and resistance to oxidative degradation are critical performance metrics. The 5-bromo-4-methyl substitution pattern provides a synthetic entry point for generating focused libraries of crop protection candidates.

Chemical Biology: ¹⁹F NMR Probe Development

The –SCF₃ group serves as a sensitive ¹⁹F NMR reporter due to its three equivalent fluorine atoms and its responsiveness to local electronic environment changes. The pKₐ shift data (ΔpKₐ = –2.72 relative to –SCH₃) [1] demonstrates that the ¹⁹F chemical shift of –SCF₃ is exquisitely sensitive to changes in the protonation state of the pyridine ring, making this compound a valuable starting material for developing pH-sensitive or target-engagement ¹⁹F NMR probes for protein-ligand interaction studies.

Parallel Synthesis and Fragment-Based Drug Discovery (FBDD)

The simultaneous presence of a reliable cross-coupling handle (C5–Br) and a non-reactive, property-modulating –SCF₃ group makes this compound an optimal core scaffold for fragment elaboration. Unlike the –CF₃ analog (LogP = 2.80) or the –SCH₃ analog (LogD₇.₄ = 1.69), the SCF₃ version provides a higher starting lipophilicity (LogP = 3.76) that allows medicinal chemists to incorporate polar fragments during growth without dropping below permeability thresholds [2][3]. This is particularly valuable in FBDD campaigns where fragment linking often results in excessive polarity.

Quote Request

Request a Quote for 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.